![molecular formula C18H17N3O4 B4880464 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR, which is a transmembrane receptor that is overexpressed in many types of cancer. PD153035 has been extensively studied for its potential as an anti-cancer drug.
Mechanism of Action
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of the EGFR tyrosine kinase by binding to its ATP-binding site. This prevents the autophosphorylation of the receptor and the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone has been shown to have minimal toxicity to normal cells.
Advantages and Limitations for Lab Experiments
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer. However, its use in lab experiments is limited by its poor solubility in aqueous solutions and its short half-life in vivo.
Future Directions
There are several future directions for the study of 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone and its potential as an anti-cancer drug. One area of research is the development of more potent and selective EGFR inhibitors that can overcome resistance to 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone. Another area of research is the development of drug delivery systems that can improve the solubility and bioavailability of 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone. Additionally, the combination of 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone with other targeted therapies and immunotherapies is an area of active investigation.
Synthesis Methods
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone can be synthesized using a variety of methods. One commonly used method involves the reaction of 3-bromopropylamine with 3-methyl-4-nitrophenol to form the intermediate 3-(3-methyl-4-nitrophenoxy)propylamine. This intermediate is then reacted with 4(3H)-quinazolinone to form 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone.
Scientific Research Applications
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
3-[3-(3-methyl-4-nitrophenoxy)propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-13-11-14(7-8-17(13)21(23)24)25-10-4-9-20-12-19-16-6-3-2-5-15(16)18(20)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOCSCDCAMLRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.